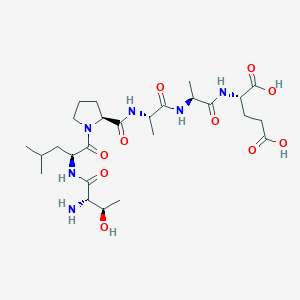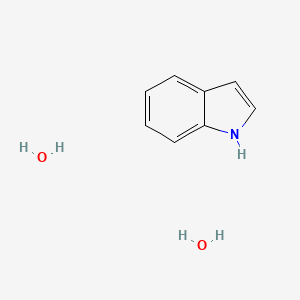![molecular formula C13H17Br B12571247 [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene CAS No. 195257-52-4](/img/structure/B12571247.png)
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene is an organic compound characterized by the presence of a bromine atom, a dimethylpent-3-en-1-yl group, and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-dimethylpent-3-en-1-ylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ether as a solvent.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating reactions with nucleophiles.
Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Binding to Biological Targets: Potential interactions with enzymes, receptors, or other biomolecules, leading to biological effects.
類似化合物との比較
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene can be compared with other similar compounds, such as:
[(2R)-5-Chloro-2,4-dimethylpent-3-en-1-yl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
[(2R)-5-Iodo-2,4-dimethylpent-3-en-1-yl]benzene:
[(2R)-5-Fluoro-2,4-dimethylpent-3-en-1-yl]benzene: Fluorine substitution results in unique chemical and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities open new avenues for drug development and other applications.
特性
CAS番号 |
195257-52-4 |
|---|---|
分子式 |
C13H17Br |
分子量 |
253.18 g/mol |
IUPAC名 |
[(2R)-5-bromo-2,4-dimethylpent-3-enyl]benzene |
InChI |
InChI=1S/C13H17Br/c1-11(8-12(2)10-14)9-13-6-4-3-5-7-13/h3-8,11H,9-10H2,1-2H3/t11-/m0/s1 |
InChIキー |
REQVOZASDAUMLJ-NSHDSACASA-N |
異性体SMILES |
C[C@H](CC1=CC=CC=C1)C=C(C)CBr |
正規SMILES |
CC(CC1=CC=CC=C1)C=C(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
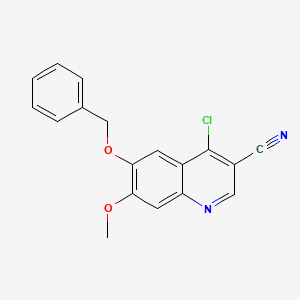

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
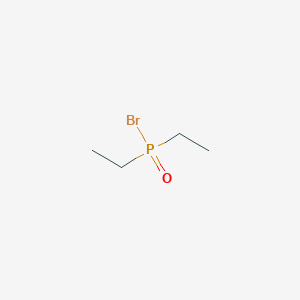
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
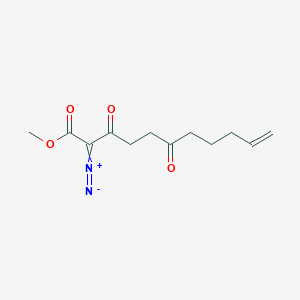
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)

![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
